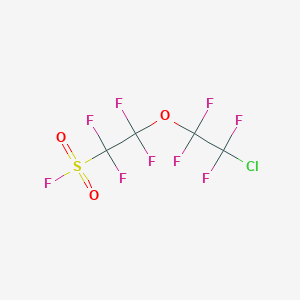
2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate is an organic compound known for its unique structure and reactivity. This compound is a derivative of Meldrum’s acid, which is widely used in organic synthesis due to its stability and reactivity. The compound features a benzoate group attached to a dioxane ring, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This reaction yields Meldrum’s acid, which can then be further reacted with benzoyl chloride to form the desired compound. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate involves its reactivity with various molecular targets. The compound can undergo nucleophilic attack, leading to the formation of new bonds and the release of functional groups. This reactivity is facilitated by the electron-withdrawing nature of the benzoate group, which stabilizes the transition state and lowers the activation energy of the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its use in organic synthesis.
Diisopropyl Malonate: Another ester of malonic acid, used in similar synthetic applications.
Dimethyl Carbonate: A versatile reagent in organic synthesis.
Uniqueness
2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate stands out due to its unique structure, which combines the reactivity of Meldrum’s acid with the stability of the benzoate group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings .
Propriétés
| 75307-68-5 | |
Formule moléculaire |
C13H12O6 |
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl) benzoate |
InChI |
InChI=1S/C13H12O6/c1-13(2)18-11(15)9(12(16)19-13)17-10(14)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
Clé InChI |
BZSBTYVRPZAQEA-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(=O)C(C(=O)O1)OC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/no-structure.png)





